N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core pyrazole and thiophene rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the thiophene ring is often formed via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Once the core structures are prepared, they are coupled with a benzamide derivative through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Exhibits anti-inflammatory, analgesic, and antipyretic activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Inhibition of Cyclooxygenase-2 (COX-2): This enzyme is involved in the inflammatory response, and its inhibition can reduce inflammation and pain.
Induction of Apoptosis: The compound can induce programmed cell death in cancer cells, thereby inhibiting their growth.
Inhibition of Cell Cycle Progression: By interfering with the cell cycle, the compound can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl- (5-pyrid-4-ylthien-2-yl)methylamine
- 2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide
Uniqueness
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of a pyrazole ring, thiophene ring, and morpholine-sulfonyl-benzamide structure. This unique combination imparts a range of biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-23-16(13-18(22-23)19-3-2-12-29-19)14-21-20(25)15-4-6-17(7-5-15)30(26,27)24-8-10-28-11-9-24/h2-7,12-13H,8-11,14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOVXHQEGIWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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